Diethyl 4-aminobenzylphosphonate
Overview
Description
Diethyl 4-aminobenzylphosphonate is a chemical compound that is part of the broader class of aminophosphonates. These compounds are characterized by the presence of an amino group attached to a benzyl moiety, which is further linked to a phosphonate group. Aminophosphonates are of significant interest due to their potential applications in medicinal chemistry, agriculture, and as corrosion inhibitors.
Synthesis Analysis
The synthesis of diethyl 4-aminobenzylphosphonate derivatives can be achieved through various synthetic routes. One such method involves the [4 + 2] cycloaddition of 1-phosphono-1,3-butadienes with nitroso heterodienophiles, leading to a variety of aminophosphonic compounds . Another approach is the Kabachnik-Fields reaction, which is a three-component reaction involving an aldehyde, diethylphosphite, and an amine, catalyzed by cupric acetate under solvent-free conditions . Additionally, the synthesis of related compounds has been reported through the condensation of O,O-diethyl α-amino substituted benzyl phosphonates with carboxylic acids , and by the addition of diethyl phosphite sodium salt to aldimines derived from Betti base10.
Molecular Structure Analysis
The molecular structure of diethyl 4-aminobenzylphosphonate derivatives can be elucidated using various spectroscopic techniques such as UV-Vis, FT-IR, NMR, and X-ray crystallography. The P-C bond in these compounds typically adopts a staggered conformation, with the aniline and ethynylphenyl groups in gauche positions relative to the P=O double bond . The crystal structures of related compounds have shown that the molecules can form dimers connected by hydrogen bonds, with the aniline and phosphonate groups playing a key role in this dimerization .
Chemical Reactions Analysis
Diethyl 4-aminobenzylphosphonate and its derivatives can undergo a variety of chemical reactions. For instance, the hetero-Diels-Alder cycloaddition products can be further transformed into different aminophosphonic compounds through a limited number of chemical steps . The synthesized aminophosphonates can also be used as corrosion inhibitors, with their efficiency being influenced by the position of substituents on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 4-aminobenzylphosphonate derivatives are influenced by their molecular structure. These compounds have been investigated for their potential as corrosion inhibitors, with studies showing that the position of substituents can significantly affect their inhibitory efficiency . Additionally, some derivatives have shown promising herbicidal activities against certain plant species , and others have been evaluated as α-glucosidase inhibitors, with molecular docking studies supporting their potential therapeutic applications .
Scientific Research Applications
Corrosion Inhibition : One significant application is as a corrosion inhibitor for mild steel in hydrochloric acid, which is relevant for industrial pickling processes. Phosphonates like diethyl 4-aminobenzylphosphonate demonstrate strong inhibition efficiency, acting as mixed-type inhibitors and predominantly functioning as cathodic inhibitors. Their inhibition mechanism is supported by both experimental methods (such as weight loss results, potentiodynamic polarization studies, scanning electron microscopy, and atomic force microscopy) and theoretical approaches (including DFT based quantum chemical calculations) (Gupta et al., 2017).
Peptide Synthesis : Diethyl 4-aminobenzylphosphonate is utilized in the synthesis of peptides. For example, novel peptides containing this compound have been synthesized, characterized by elemental analysis, IR spectroscopy, NMR spectroscopy, and ninhydrin test. These peptides are significant in developing new compounds with potential biological activities (Hong & Kim, 1981).
Chiral Chemistry and Enantiomers : The compound is also involved in the field of chiral chemistry. For instance, the fractional crystallization of diethyl-dl-1-aminobenzylphosphonate yields specific enantiomers, which are of interest in studying the stereochemical aspects of organic compounds (Rho & Kim, 1975).
Antimicrobial Activities : Some derivatives of diethyl 4-aminobenzylphosphonate demonstrate antimicrobial activities. For instance, certain α-aminophosphonates have been synthesized and tested for their antimicrobial properties, highlighting the potential use of these compounds in developing new antibacterial agents (Kasthuraiah et al., 2007).
Enzymatic Studies : Diethyl 4-aminobenzylphosphonate derivatives are studied for their interactions with enzymes. For example, enzymatic reduction studies involving phosphonate compounds have been conducted to understand their behavior in biological systems (Hitchcock & Murphy, 1967).
Synthetic Applications : This compound is used in various synthetic applications, including the synthesis of novel α-aminophosphonates and related derivatives. These syntheses are significant for creating a wide range of compounds with potential applications in medicinal chemistry and material science (Monbaliu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173896 | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-aminobenzylphosphonate | |
CAS RN |
20074-79-7 | |
Record name | Diethyl (4-aminobenzyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20074-79-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl p-aminobenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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